2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1607266-94-3
VCID: VC2584506
InChI: InChI=1S/C12H15NO2.ClH/c13-12(8-11(14)15)6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8,13H2,(H,14,15);1H
SMILES: C1CC(CC2=CC=CC=C21)(CC(=O)O)N.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride

CAS No.: 1607266-94-3

Cat. No.: VC2584506

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride - 1607266-94-3

Specification

CAS No. 1607266-94-3
Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name 2-(2-amino-3,4-dihydro-1H-naphthalen-2-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c13-12(8-11(14)15)6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8,13H2,(H,14,15);1H
Standard InChI Key HPKGRCAAKULUDZ-UHFFFAOYSA-N
SMILES C1CC(CC2=CC=CC=C21)(CC(=O)O)N.Cl
Canonical SMILES C1CC(CC2=CC=CC=C21)(CC(=O)O)N.Cl

Introduction

Chemical Structure and Properties

2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is an amino acid derivative featuring a partially hydrogenated naphthalene ring system. This compound is characterized by its unique structural configuration that combines the lipophilic properties of the tetrahydronaphthalene ring with the hydrophilic properties of the amino and carboxylic acid groups.

Structural Information

The compound has a molecular formula of C₁₂H₁₆ClNO₂ with a molecular weight of 241.71 g/mol. The structure consists of a 1,2,3,4-tetrahydronaphthalene scaffold with an amino group and an acetic acid moiety at the 2-position, forming a hydrochloride salt. This structural arrangement contributes to its potential for various chemical interactions and biological activities.

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride

PropertyValue
CAS Number1607266-94-3
Molecular FormulaC₁₂H₁₆ClNO₂
Molecular Weight241.71 g/mol
IUPAC Name2-(2-amino-3,4-dihydro-1H-naphthalen-2-yl)acetic acid;hydrochloride
InChIInChI=1S/C12H15NO2.ClH/c13-12(8-11(14)15)6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8,13H2,(H,14,15);1H
SMILESC1CC(CC2=CC=CC=C21)(CC(=O)O)N.Cl
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents and water

Synthesis and Preparation

The synthesis of 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride typically involves multiple reaction steps starting from 1,2,3,4-tetrahydronaphthalene. The process requires careful control of reaction conditions to ensure formation of the desired product with high purity.

Laboratory Synthesis

The typical laboratory synthesis pathway involves the following steps:

  • Starting with 1,2,3,4-tetrahydronaphthalene as the basic scaffold

  • Introduction of an amino group at the 2-position through appropriate synthetic techniques

  • Incorporation of the acetic acid moiety through carboxylation reactions

  • Formation of the hydrochloride salt by treating the free base with hydrochloric acid

This multi-step process requires precise control of reaction conditions, including temperature, pressure, and solvent selection, to maximize yield and minimize undesired side products.

Purification Methods

After synthesis, the compound typically undergoes purification to remove impurities and ensure high purity. Common purification methods include:

  • Recrystallization from suitable solvent systems

  • Column chromatography using appropriate stationary and mobile phases

  • Washing with selective solvents to remove specific impurities

  • Drying under vacuum to remove residual solvents

These purification steps are essential to obtain the compound with the required purity for research applications.

Chemical Reactions and Reactivity

The reactivity of 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is primarily determined by its functional groups: the amino group, the carboxylic acid moiety, and the tetrahydronaphthalene ring system.

Reactivity Patterns

The compound can participate in various chemical reactions typical of amino acids and their derivatives. The primary reactive sites include:

  • The amino group can undergo reactions such as acylation, alkylation, and Schiff base formation

  • The carboxylic acid group can form esters, amides, and anhydrides

  • The tetrahydronaphthalene ring can participate in aromatic substitution reactions

These reactivity patterns make the compound versatile in synthetic chemistry applications and potentially valuable in the synthesis of more complex molecules.

Stability Considerations

  • Exposure to excessive heat may lead to degradation

  • Strong oxidizing agents can react with the tetrahydronaphthalene ring

  • Basic conditions can deprotonate the hydrochloride salt, potentially affecting solubility

Understanding these stability considerations is essential for proper handling, storage, and use of the compound in research settings.

Research Applications

2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride has several potential applications in scientific research, particularly in chemistry and pharmaceutical development.

Chemical Applications

In chemical research, the compound serves as:

  • A building block for the synthesis of more complex molecules

  • A model compound for studying reaction mechanisms

  • A template for developing new synthetic methodologies

Its structural features make it particularly useful in studies involving amino acid derivatives and tetrahydronaphthalene-based compounds.

Structure-Activity Relationships

Comparing 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride with structurally related compounds provides insights into how structural modifications might affect chemical and biological properties.

Comparison with Related Compounds

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochlorideC₁₂H₁₆ClNO₂241.71 g/molReference compound
2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochlorideC₁₂H₁₆ClNO₂241.71 g/molDifferent position of tetrahydronaphthalene substitution
(S)-2-Amino-2-(naphthalen-1-yl)acetic Acid HydrochlorideC₁₂H₁₂ClNO₂237.68 g/molFully aromatic naphthalene ring, specific stereochemistry
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acidC₁₂H₁₅NO₂205.25 g/molFree base form, different substitution position
2-(1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid hydrochlorideC₁₃H₁₈ClNO₂255.74 g/molAdditional methylene group between ring and amino group

This comparison highlights how subtle structural modifications can potentially influence the physical, chemical, and biological properties of these compounds.

Effect of Functional Groups

The presence and position of specific functional groups can significantly impact the properties and potential applications of these compounds:

  • The amino group provides basicity and potential for hydrogen bonding, influencing solubility and interaction with biological targets

  • The carboxylic acid moiety contributes acidity and additional hydrogen bonding capability

  • The tetrahydronaphthalene ring provides hydrophobicity and structural rigidity

These structure-activity relationships provide valuable insights for the design and development of related compounds with targeted properties.

Current Research and Future Directions

While specific research on 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is limited in the available literature, related tetrahydronaphthalene derivatives have been the subject of various research efforts.

Research on Related Compounds

Recent research on related tetrahydronaphthalene derivatives has focused on several areas:

  • Development of tetrahydronaphthalene derivatives as ATP synthase inhibitors for potential antimicrobial applications, particularly against Mycobacterium tuberculosis

  • Investigation of bivalent dopamine agonists with tetrahydronaphthalene structures showing co-operative binding and functional selectivity

  • Synthesis and evaluation of compounds containing tetrahydronaphthalene scaffolds for their potential enzyme inhibitory activities

These research directions provide context for potential applications of 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride and related compounds.

Future Research Opportunities

Based on the structural features and properties of 2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride, several research opportunities may be worth exploring:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Investigation of potential applications as building blocks in medicinal chemistry

  • Exploration of stereochemical aspects and their influence on biological properties

  • Development of improved synthetic methods for more efficient production

These research directions could expand our understanding of the compound's properties and potential applications.

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